BenchChemオンラインストアへようこそ!

AZ6102

Tankyrase inhibition TNKS1 TNKS2

AZ6102 is a purpose-built in vivo pharmacological probe that resolves the selectivity and bioavailability trade-offs of generic tankyrase inhibitors. It delivers >100‑fold discrimination against PARP1, PARP2, and PARP6, so Wnt/β‑catenin target‑engagement studies are not confounded by off‑target PARP toxicity. With an IV‑formulable solubility of 20 mg/mL, low Caco‑2 efflux ratio, and a mouse half‑life of 4 h (CL 24 mL/min·kg), AZ6102 enables reproducible parenteral PK/PD profiling and sustained tumor exposure. Request a quote for bulk quantities.

Molecular Formula C25H28N6O
Molecular Weight 428.5 g/mol
Cat. No. B605734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ6102
SynonymsAZ6102;  AZ-6102;  AZ 6102.
Molecular FormulaC25H28N6O
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4
InChIInChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,27H,13-14H2,1-4H3,(H,28,29,32)/t16-,17+
InChIKeyWCPTUQOMNJBIET-CALCHBBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ6102 Tankyrase TNKS1/2 Inhibitor: Compound Overview and Procurement Baseline


AZ6102 (CAS 1645286-75-4) is a pyrrolopyrimidinone small-molecule inhibitor that potently and dually targets the poly(ADP-ribose) polymerase (PARP) catalytic domains of tankyrase 1 (TNKS1/PARP5a) and tankyrase 2 (TNKS2/PARP5b) [1]. Developed by AstraZeneca as a chemical probe for in vivo pharmacological interrogation of the canonical Wnt/β-catenin signaling pathway, AZ6102 inhibits tankyrase-mediated poly(ADP-ribosyl)ation of Axin, thereby stabilizing Axin protein levels and suppressing Wnt pathway-driven transcription [1]. The compound was optimized from a 2-phenyl quinazolinone hit series to possess favorable physicochemical properties, including high aqueous solubility for intravenous formulation (20 mg/mL) and low Caco2 efflux, enabling robust preclinical pharmacokinetic profiling [1].

Why AZ6102 Cannot Be Readily Substituted by Other Tankyrase Inhibitors


Tankyrase inhibitors exhibit substantial heterogeneity in potency, PARP family selectivity, and in vivo pharmacological properties that preclude simple interchangeability. While multiple tankyrase inhibitors are commercially available—including XAV939, IWR-1, G007-LK, and NVP-TNKS656—they differ markedly in their selectivity profiles (promiscuous vs. selective PARP family inhibition) [1], biochemical potency against TNKS1 versus TNKS2 [1], cellular Wnt pathway suppression [1], and pharmacokinetic suitability for in vivo studies [1]. A compound with broad PARP family inhibition (e.g., XAV939) may confound target-specific interpretation due to off-target PARP1/2 engagement [1], while compounds with limited solubility or high efflux ratios may fail to achieve adequate systemic or tumor exposure. The quantitative evidence below establishes AZ6102's distinct profile relative to these comparators, providing a scientific basis for informed procurement decisions in research and preclinical development.

AZ6102 Comparative Evidence Guide: Quantified Differentiation from Closest Tankyrase Inhibitor Analogs


Superior TNKS1/2 Biochemical Potency: AZ6102 vs. XAV939 and G007-LK

AZ6102 demonstrates sub-nanomolar to low nanomolar biochemical potency against both TNKS1 and TNKS2, exceeding the potency of the widely used tool compounds XAV939 and G007-LK. In enzyme inhibition assays, AZ6102 inhibited TNKS1 with an IC50 of 3 nM and TNKS2 with an IC50 of 1 nM [1]. In contrast, XAV939 exhibited IC50 values of 11 nM (TNKS1) and 4 nM (TNKS2) , while G007-LK showed IC50 values of 46 nM (TNKS1) and 25 nM (TNKS2) . Thus, AZ6102 is approximately 3.7-fold more potent against TNKS1 and 4-fold more potent against TNKS2 compared to XAV939, and approximately 15-fold more potent against TNKS1 and 25-fold more potent against TNKS2 compared to G007-LK.

Tankyrase inhibition TNKS1 TNKS2 PARP family Biochemical IC50

PARP Family Selectivity Profile: AZ6102 Demonstrates >100-Fold Selectivity Over PARP1/2/6 Versus XAV939's Promiscuous Inhibition

AZ6102 exhibits >100-fold selectivity for TNKS1/2 over the closely related PARP family enzymes PARP1, PARP2, and PARP6 [1]. Quantitative selectivity data show IC50 values for PARP1 of 2.0 μM, PARP2 of 0.5 μM, and PARP6 of >3 μM [1]. In direct contrast, XAV939 is characterized as a promiscuous tankyrase inhibitor that potently inhibits PARP1 both in vitro and in cellular assays [2]. This fundamental difference in selectivity—selective (AZ6102) versus promiscuous (XAV939)—has been structurally and biochemically validated [2].

PARP selectivity Off-target activity Tankyrase inhibitor Polypharmacology

Cellular Wnt Pathway Inhibition: AZ6102 Demonstrates 5 nM IC50 in DLD-1 Cells with Quantified Selectivity Over β-Catenin Mutant Lines

AZ6102 potently inhibits Wnt pathway signaling in DLD-1 colorectal cancer cells with an IC50 of 5 nM [1]. This cellular activity is on-target, as evidenced by the lack of antiproliferative effect in cell lines harboring downstream activating mutations: GI50 was ~40 nM in Colo320DM cells (Wnt-dependent) but no inhibition was observed in HCT-116 (β-catenin mutant) or MDA-MB-436 (BRCA mutant) cells [1]. For comparison, while G007-LK exhibits a cellular IC50 of 50 nM in similar assays [2], AZ6102 is 10-fold more potent in cellular Wnt pathway suppression.

Wnt signaling Cellular potency DLD-1 cells β-catenin mutation Target engagement

In Vivo Pharmacokinetic Profile: AZ6102 Exhibits Moderate Clearance and Half-Life Enabling Preclinical Efficacy Studies

AZ6102 demonstrates a pharmacokinetic profile suitable for in vivo pharmacological hypothesis testing. Following intravenous administration at 25 mg/kg in nude mice, AZ6102 exhibited a clearance of 24 mL/min·kg and a terminal half-life of 4 hours [1]. This compares favorably to other tankyrase inhibitors: for instance, G007-LK is reported to have an excellent pharmacokinetic profile in mice but specific quantitative parameters are not provided in the public domain for direct comparison [2]. The moderate clearance and 4-hour half-life of AZ6102 support once- or twice-daily dosing regimens in mouse tumor models, a practical consideration for in vivo study design.

Pharmacokinetics In vivo Mouse Clearance Half-life IV dosing

Low Caco2 Efflux Ratio: AZ6102 Minimizes Potential Tumor Resistance Mechanisms Relative to High-Efflux Compounds

AZ6102 exhibits a low Caco2 efflux ratio, a property explicitly engineered to avoid possible tumor resistance mechanisms associated with drug efflux transporters [1]. While the exact numerical efflux ratio is not provided in the primary publication, the low efflux characteristic contrasts with many kinase and PARP inhibitors that are substrates for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which can limit tumor penetration and contribute to acquired resistance. No comparable Caco2 efflux data are available for XAV939, IWR-1, or G007-LK in the public literature, making this a distinguishing feature of AZ6102's design.

Caco2 permeability Efflux ratio Drug resistance Oral bioavailability P-glycoprotein

Formulation and Solubility: AZ6102 Achieves 20 mg/mL IV Solution, Enabling Parenteral Dosing in Preclinical Models

AZ6102 can be formulated in a clinically relevant intravenous solution at a concentration of 20 mg/mL [1]. This high aqueous solubility for parenteral administration is a key differentiator among tankyrase inhibitors, many of which require complex formulations or exhibit poor solubility that limits achievable doses in vivo. For example, XAV939 is typically administered via oral gavage or intraperitoneal injection due to solubility constraints, while G007-LK and NVP-TNKS656 are reported to have good oral bioavailability but specific IV solubility data are not publicly available .

Formulation Solubility Intravenous Preclinical dosing Drug delivery

AZ6102 Recommended Research and Preclinical Application Scenarios


In Vivo Pharmacological Studies Requiring Defined PK and IV Dosing

AZ6102 is specifically optimized for in vivo pharmacology, with a clearance of 24 mL/min·kg and half-life of 4 hours in mice following intravenous administration [1]. The compound's high solubility (20 mg/mL IV formulation) enables precise, reproducible parenteral dosing in mouse xenograft or genetically engineered models where target engagement and PK/PD relationships are being established. This scenario is particularly relevant for researchers transitioning from cell-based Wnt pathway studies to preclinical efficacy testing.

Selective Tankyrase Inhibition with Minimal PARP1/2 Off-Target Confounding

Investigators requiring clean target validation of TNKS1/2 should select AZ6102 due to its >100-fold selectivity over PARP1, PARP2, and PARP6 [1]. In contrast, the commonly used tool compound XAV939 exhibits promiscuous PARP1 inhibition that can confound phenotypic interpretation [2]. This scenario applies to studies aimed at dissecting the specific role of tankyrase-mediated Axin stabilization in Wnt signaling, DNA repair, or telomere maintenance, where PARP1/2 inhibition would introduce unwanted variables.

Cell-Based Wnt Pathway Assays in Wnt-Dependent (but β-Catenin Wild-Type) Cancer Models

AZ6102's cellular Wnt pathway IC50 of 5 nM in DLD-1 cells [1] makes it an ideal tool for dose-response studies in colorectal cancer lines harboring APC mutations but wild-type β-catenin. The compound's lack of activity in β-catenin mutant (HCT-116) and BRCA mutant (MDA-MB-436) cells [1] provides a built-in specificity control, enabling researchers to distinguish between Wnt-dependent and Wnt-independent antiproliferative effects. This scenario is recommended for target engagement studies and combination screens with other targeted therapies.

Long-Term In Vivo Studies Where Low Drug Efflux Minimizes Resistance Risk

The low Caco2 efflux ratio of AZ6102 [1] reduces the potential for transporter-mediated drug resistance, a common limitation in chronic dosing studies with P-gp substrate compounds. This property supports sustained tumor exposure and may enhance efficacy in models where efflux transporters are upregulated. This scenario is relevant for researchers conducting extended-duration efficacy studies or exploring resistance mechanisms to Wnt pathway inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ6102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.